molecular formula C10H10N4O2S B2473490 5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine CAS No. 339108-21-3

5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine

Cat. No. B2473490
CAS RN: 339108-21-3
M. Wt: 250.28
InChI Key: ALMCOMVHBIBDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MSA or TAK-659 and has been studied extensively for its ability to inhibit certain enzymes that are involved in the development and progression of various diseases.

Scientific Research Applications

Synthesis and Reactivity

  • Formation and Reactivity of Pyrimidinyl Sulphones and Sulphoxides : The study by Brown and Ford (1967) explored the synthesis of sulphones and sulphoxides, including 5-methylsulphonyl-pyrimidine, and their reactivity in various nucleophilic displacement reactions. This research highlights the potential for these compounds in synthetic organic chemistry (Brown & Ford, 1967).

Medicinal Chemistry Applications

  • Synthesis of Arylpyrimidine Derivatives : Matloobi and Kappe (2007) developed a microwave-assisted method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, utilizing 2-methylsulfonyl-pyrimidines as precursors. These compounds have potential applications in medicinal chemistry (Matloobi & Kappe, 2007).

Chemical Synthesis

  • Green Metric Evaluation of Pyrimidine Synthesis : Gilbile, Bhavani, and Vyas (2017) described a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. This study contributes to the development of environmentally friendly synthesis methods in organic chemistry (Gilbile, Bhavani, & Vyas, 2017).

Organic Chemistry and Drug Development

  • Cyclooxygenase Inhibitors Development : Friesen et al. (1998) synthesized a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, demonstrating their ability to inhibit cyclooxygenase enzymes. This research is significant for the development of new drugs targeting inflammatory diseases (Friesen et al., 1998).

Structural Studies and Organic Synthesis

  • Crystallographic Studies and Chemical Reactions : The work by Jasinski et al. (2010) on etoricoxibium picrate and its structural analysis contributes to the understanding of molecular interactions and properties in organic compounds (Jasinski et al., 2010).

  • Nucleophilic Substitution Reactions : Research by Blyumin and Volovenko (2000) focused on nucleophilic substitution reactions in pyrimidine rings, providing insights into the reactivity of pyrimidine derivatives (Blyumin & Volovenko, 2000).

properties

IUPAC Name

5-methylsulfonyl-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-17(15,16)8-6-13-10(14-9(8)11)7-3-2-4-12-5-7/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMCOMVHBIBDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine

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